molecular formula C13H17NO3 B14855396 5-Cyclopropoxy-2-isopropoxybenzamide

5-Cyclopropoxy-2-isopropoxybenzamide

Cat. No.: B14855396
M. Wt: 235.28 g/mol
InChI Key: LFKSSUNNVUEICK-UHFFFAOYSA-N
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Description

5-Cyclopropoxy-2-isopropoxybenzamide is an organic compound with the molecular formula C13H17NO3 It is characterized by the presence of cyclopropoxy and isopropoxy groups attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclopropoxy-2-isopropoxybenzamide typically involves the reaction of 5-cyclopropoxy-2-hydroxybenzoic acid with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to yield the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. Optimization of reaction parameters, such as temperature, solvent, and catalyst, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 5-Cyclopropoxy-2-isopropoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzamide core, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

5-Cyclopropoxy-2-isopropoxybenzamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Cyclopropoxy-2-isopropoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in signaling pathways related to inflammation and cell proliferation .

Comparison with Similar Compounds

  • 5-Cyclopropoxy-2-hydroxybenzamide
  • 5-Isopropoxy-2-hydroxybenzamide
  • 5-Cyclopropoxy-2-methoxybenzamide

Comparison: 5-Cyclopropoxy-2-isopropoxybenzamide is unique due to the presence of both cyclopropoxy and isopropoxy groups, which confer distinct chemical and biological properties. Compared to its analogs, this compound exhibits enhanced stability and reactivity, making it a valuable tool in research and industrial applications .

Properties

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

5-cyclopropyloxy-2-propan-2-yloxybenzamide

InChI

InChI=1S/C13H17NO3/c1-8(2)16-12-6-5-10(17-9-3-4-9)7-11(12)13(14)15/h5-9H,3-4H2,1-2H3,(H2,14,15)

InChI Key

LFKSSUNNVUEICK-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)OC2CC2)C(=O)N

Origin of Product

United States

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